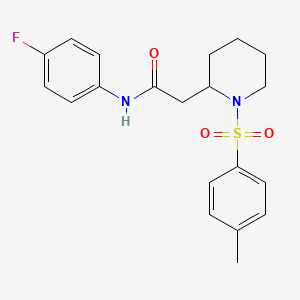

N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIROKDMNJXRWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the tosylpiperidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Acetamide Formation: The final step involves the formation of the acetamide linkage. This is achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the tosylpiperidine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known by its CAS number 941904-31-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound involves multiple steps:

-

Formation of Tosylpiperidine Intermediate :

- Piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the tosylpiperidine intermediate.

- This reaction typically occurs in dichloromethane at room temperature.

-

Introduction of the Fluorophenyl Group :

- The tosylpiperidine is then treated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorophenyl group.

-

Final Acetamide Formation :

- The final step involves the acetamide formation, where acetic anhydride or acetyl chloride is used to yield this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interactions : The compound may interact with opioid receptors, suggesting potential analgesic properties similar to those observed in other piperidine derivatives.

- Enzyme Modulation : Its structure allows for potential modulation of enzyme activity through hydrophobic interactions and hydrogen bonding, particularly due to the presence of the fluorophenyl and tosylpiperidine moieties .

Pharmacological Studies

Research indicates that this compound may exhibit significant biological activities, particularly in analgesic and anti-inflammatory contexts. Preliminary studies have shown:

- Analgesic Effects : Similar compounds have been noted for their pain-relieving properties through interactions with pain pathways.

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with some studies suggesting inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds:

| Compound Name | Structural Differences | Potential Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Chlorine atom instead of fluorine | Similar analgesic properties |

| N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Bromine atom instead of fluorine | Potentially similar pharmacodynamics |

| N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Methyl group instead of fluorine | Varied activity due to different electronic properties |

The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to these analogs .

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Tosylation of piperidine at the 1-position using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Acetamide Formation : Coupling the 2-(1-tosylpiperidin-2-yl)acetic acid intermediate with 4-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Tosylation | p-TsCl, pyridine, 0°C→RT, 12h | ~75% | H NMR, FT-IR |

| Amidation | EDC, HOBt, DMF, 24h, RT | ~60% | HPLC, LC-MS |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- H/C NMR : Confirm regiochemistry of the tosyl group (aromatic protons at δ 7.2–7.8 ppm) and fluorophenyl moiety (doublet for para-F at δ 6.8–7.1 ppm) .

- FT-IR : Amide C=O stretch (~1650 cm), sulfonyl S=O (~1360 cm) .

- Crystallography :

Q. Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | <0.05 |

| Intramolecular H-bond | C–H···O (2.2 Å) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Assay Optimization :

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify off-target effects.

- Control Compounds : Use structurally similar analogs (e.g., N-(4-chlorophenyl) derivatives) to isolate the role of the fluorine substituent .

- Mechanistic Studies :

- SAR Analysis : Modify the tosyl group (e.g., replace with mesyl) to evaluate its impact on target binding .

- Enzyme Assays : Measure inhibition kinetics (e.g., ) against kinases or proteases linked to anticancer pathways .

Q. Data Contradiction Analysis Table

| Study | Reported Activity | Proposed Resolution |

|---|---|---|

| Antimicrobial (MIC = 25 µg/mL) | Discrepancy may arise from bacterial strain variability. | Repeat assays with standardized CLSI protocols. |

| Anticancer (IC = 5 µM) | Check apoptosis markers (caspase-3) to confirm specificity. |

Q. What are the challenges in analyzing crystallographic data for this compound using software like SHELX?

Methodological Answer:

- Data Quality : Weak diffraction due to flexible piperidine ring (torsional disorder). Mitigate by collecting data at low temperature (100 K) .

- Hydrogen Bonding Networks : SHELXL refinement may struggle with disordered solvent molecules. Use SQUEEZE (PLATON) to model electron density .

- Validation Tools : Check with CCDC Mercury for geometric outliers (e.g., bond angles >5σ from mean) .

Q. Refinement Challenges Table

| Issue | SHELX Solution |

|---|---|

| Disordered tosyl group | PART instruction with free variables |

| Low-resolution data (<1.5 Å) | TLS parameterization for thermal motion |

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives?

Methodological Answer:

- DFT Calculations :

- Optimize geometry (B3LYP/6-31G**) to predict electrostatic potential maps, highlighting nucleophilic sites (e.g., acetamide oxygen) .

- Docking Studies :

- Target 5-HT receptors (PDB: 6WGT): Simulate binding poses to prioritize fluorophenyl or tosyl modifications for improved affinity .

Q. Computational Workflow

Ligand Preparation : Protonate the piperidine nitrogen (pH 7.4).

Grid Generation : Focus on orthosteric pockets (AutoDock Vina).

MM/GBSA : Rank binding energies (ΔG < -8 kcal/mol indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.